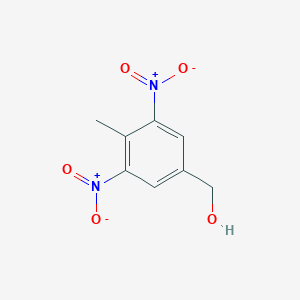

4-Methyl-3,5-dinitrobenzyl alcohol

Description

Contextualization within Nitroaromatic Chemistry

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are a cornerstone of industrial and synthetic chemistry. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the aromatic system. sigmaaldrich.comwikipedia.org This property deactivates the ring towards electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. sigmaaldrich.com

The synthesis of nitroaromatic compounds is predominantly achieved through nitration, a process that typically involves the use of a mixture of nitric acid and sulfuric acid to generate the reactive nitronium ion (NO₂⁺). wikipedia.orgwikipedia.org The conditions of the nitration reaction can be controlled to direct the position of the nitro groups on the aromatic ring. wikipedia.org Many well-known materials, including explosives like trinitrotoluene (TNT), are produced through this fundamental reaction. nih.gov

Significance of the Dinitrobenzyl Alcohol Scaffold in Organic Synthesis

The dinitrobenzyl alcohol scaffold is a valuable structural motif in organic synthesis, primarily due to the versatile reactivity of its functional groups. The hydroxyl group can be readily converted into other functionalities, while the nitro groups can be reduced to amines, opening pathways to a wide array of more complex molecules.

One significant application of the dinitrobenzyl scaffold is in the creation of derivatives for the characterization of other organic compounds. For instance, 3,5-dinitrobenzoyl chloride, a derivative of the closely related 3,5-dinitrobenzoic acid, is a common reagent used to convert alcohols and amines into crystalline esters and amides with sharp melting points, aiding in their identification. wikipedia.orgnih.govprepchem.com

Furthermore, the dinitrobenzyl moiety is integral to the design of photolabile protecting groups. These are chemical groups that can be removed from a molecule using light, offering a high degree of control in complex syntheses, particularly in biochemistry and materials science. wikipedia.orgresearchgate.netnih.gov The substitution pattern of the nitro groups on the benzyl (B1604629) ring can be tuned to optimize the photochemical properties of the protecting group. wikipedia.org

Historical Development and Early Research Trajectories Pertaining to 4-Methyl-3,5-dinitrobenzyl alcohol

The history of this compound is intrinsically linked to the broader history of nitroaromatic compounds, which began in the 19th century. The first synthesis of a nitroaromatic compound, nitrobenzene, was achieved in 1834 by Eilhard Mitscherlich. sigmaaldrich.com The development of nitration techniques paved the way for the synthesis of a vast number of derivatives.

The industrial-scale production of dinitrotoluene (DNT) is a well-established process, typically involving the nitration of toluene (B28343) in a multi-step process. google.comgoogle.com The synthesis of trinitrotoluene (TNT) was first reported in 1863 by the German chemist Julius Wilbrand. wikipedia.org

Interactive Data Tables

Below are interactive data tables summarizing key properties of this compound and related compounds.

| Property | Value | Source |

|---|---|---|

| CAS Number | 171809-20-4 | sigmaaldrich.com |

| Molecular Formula | C₈H₈N₂O₅ | google.com |

| Molecular Weight | 212.16 g/mol | google.comsigmaaldrich.com |

| Melting Point | 57-61 °C | google.com |

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Source |

|---|---|---|---|---|---|

| 3,5-Dinitrobenzyl alcohol | 71022-43-0 | C₇H₆N₂O₅ | 198.13 | 88-91 | scbt.comsigmaaldrich.com |

| 3,5-Dinitrobenzyl chloride | 74367-78-5 | C₇H₅ClN₂O₄ | 216.58 | 79-82 | sigmaaldrich.com |

| 4-Methylbenzyl alcohol | 589-18-4 | C₈H₁₀O | 122.16 | 59-61 | cas.org |

| 4-Methyl-3,5-dinitrobenzoic acid | 16533-71-4 | C₈H₆N₂O₆ | 226.14 | 155-158 | google.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-3,5-dinitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-5-7(9(12)13)2-6(4-11)3-8(5)10(14)15/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFABPPYLLXJWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401743 | |

| Record name | 4-Methyl-3,5-dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171809-20-4 | |

| Record name | 4-Methyl-3,5-dinitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171809-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3,5-dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 3,5 Dinitrobenzyl Alcohol and Its Analogues

Synthesis from Nitrobenzoic Acid Precursors

A prevalent route to obtaining dinitrobenzyl alcohols is through the reduction of their corresponding dinitrobenzoic acid counterparts. This approach is advantageous as dinitrobenzoic acids can often be readily prepared via the dinitration of benzoic acid. google.com

The direct conversion of 4-methyl-3,5-dinitrobenzoic acid to 4-methyl-3,5-dinitrobenzyl alcohol requires a reducing agent that selectively targets the carboxylic acid group while leaving the two nitro groups intact. The starting material, 4-methyl-3,5-dinitrobenzoic acid, is a known solid with a melting point of 155-158 °C. The challenge in this synthesis lies in preventing the reduction of the aromatic nitro groups, which can be readily converted to amines by many common reducing agents. commonorganicchemistry.commasterorganicchemistry.com Therefore, chemoselective reagents are essential for a successful transformation.

The selective reduction of the carboxyl group in the presence of nitro functionalities is a common challenge in organic synthesis. Several strategies have been developed to achieve this transformation with high fidelity.

Standard sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids but will reduce more reactive species like aldehydes and ketones. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com However, its reactivity can be enhanced by the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). This combination generates diborane (B8814927) (B₂H₆) in situ, which is a highly effective and selective reagent for the reduction of carboxylic acids to primary alcohols. researchgate.net This method is particularly useful for substrates containing nitro groups, as the borane (B79455) typically does not reduce them under the reaction conditions. researchgate.net The reduction of disulfides to thiols using sodium borohydride can also be accelerated with a selenol catalyst, demonstrating catalytic applications of NaBH₄, though this is for a different substrate class. nih.gov

Partial reduction strategies often involve a two-step process. The carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride or an ester. researchgate.netyoutube.com

For instance, 3,5-dinitrobenzoyl chloride can be prepared from 3,5-dinitrobenzoic acid by treatment with thionyl chloride (SOCl₂). hansshodhsudha.comorgsyn.org This acid chloride can then be reduced. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the acid chloride and the nitro groups, a milder reagent like lithium aluminum tri-tert-butoxyhydride offers a way to achieve partial reduction to the aldehyde. orgsyn.org The resulting aldehyde can then be subsequently reduced to the primary alcohol using a standard agent like sodium borohydride. masterorganicchemistry.comresearchgate.net

Another approach involves converting the carboxylic acid to an ester, for example, methyl 3,5-dinitrobenzoate (B1224709), which can be synthesized by reacting the acid with methanol (B129727) under acidic catalysis. prepchem.com This ester can then be selectively reduced to the alcohol. researchgate.net

Summary of Reducing Agents for Carboxylic Acid Derivatives

| Reagent | Substrate | Product | Selectivity Notes | Reference |

|---|---|---|---|---|

| Borane-THF Complex (BH₃·THF) | Carboxylic Acid | Primary Alcohol | Selective for carboxylic acids over esters and typically does not reduce nitro groups. | researchgate.net |

| Sodium Borohydride (NaBH₄) + BF₃·Et₂O | Carboxylic Acid | Primary Alcohol | Generates diborane in situ; selective for the carboxyl group. | researchgate.net |

| Lithium Aluminum Tri-tert-butoxyhydride | Acid Chloride | Aldehyde | A milder hydride donor used for partial reduction of reactive acid derivatives. | orgsyn.org |

| Sodium Borohydride (NaBH₄) | Aldehyde/Ketone | Alcohol | Standard, mild reducing agent; does not reduce carboxylic acids, esters, or amides. | masterorganicchemistry.comyoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid/Ester | Primary Alcohol | Very strong, unselective reducing agent; reduces nitro groups as well. | commonorganicchemistry.comresearchgate.net |

General Reduction Strategies for Dinitrobenzoic Acids to Dinitrobenzyl Alcohols

Nucleophilic Aromatic Substitution Routes for Related Methylated Dinitrobenzyl Alcohols

An alternative approach to synthesizing analogues involves building the aromatic ring system through nucleophilic aromatic substitution (SₙAr) reactions, particularly on electron-deficient rings such as those bearing multiple nitro groups.

The synthesis of related structures can be achieved via SₙAr reactions. For example, in the synthesis of certain quinazolinone derivatives, a key step involves the nucleophilic aromatic substitution of a fluorine atom on a dinitro-substituted aromatic amide with a secondary amine. nih.gov This reaction proceeds because the two electron-withdrawing nitro groups strongly activate the ring towards nucleophilic attack, facilitating the displacement of a leaving group like a halide. Following the substitution, further chemical transformations, such as reduction of the remaining nitro group and cyclization, can be performed to yield complex heterocyclic structures. nih.gov This principle could be applied to synthesize precursors for dinitrobenzyl alcohol analogues where a nucleophile is introduced onto a dinitro-halobenzene scaffold.

Multi-step Synthetic Sequences Incorporating the Dinitrobenzyl Moiety

The construction of complex molecules from simple, symmetric starting materials is a cornerstone of modern organic synthesis. In the context of this compound and its analogues, multi-step synthetic sequences often begin with symmetrically substituted dinitroaromatic compounds. A critical step in these sequences is the selective functionalization of one of the two chemically equivalent nitro groups. This process, known as desymmetrization, breaks the molecular symmetry and installs a chemical handle that allows for subsequent, regioselective transformations, ultimately leading to the target structure. rsc.org

The primary and most effective strategy for the desymmetrization of dinitroaromatic compounds is the chemoselective reduction of one of the two nitro groups to an amine. This transformation yields a nitroaniline, a versatile intermediate where the newly formed amino group and the remaining nitro group can direct further chemical modifications. organic-chemistry.orgchempanda.com The selective reduction of dinitroarenes to their corresponding nitroanilines is a well-established transformation, with numerous protocols developed to achieve high selectivity and yield. organic-chemistry.org These methods can be broadly categorized into metal-catalyzed and metal-free systems.

A significant challenge in this area is achieving high chemoselectivity, where the reducing agent targets only one nitro group while leaving the other, as well as other sensitive functional groups on the aromatic ring (such as halogens, esters, or carbonyls), intact. acs.orgresearchgate.net For instance, attempts to perform chemoselective reduction of one nitro group in dinitroarenes using a NaBH₄/NiCl₂·6H₂O system were reported to be unsuccessful, leading to a mixture of products. asianpubs.org However, other systems have shown remarkable success.

Metal-Catalyzed Reductions:

Transition metal-based reagents are frequently employed for the selective reduction of nitroarenes. The combination of sodium borohydride (NaBH₄) with transition metal complexes offers a potent and often selective reducing system. One such system, NaBH₄ in the presence of tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄) in an ethanol (B145695) solvent, has been developed for the reduction of nitro compounds to their corresponding amines. jsynthchem.comjsynthchem.com While sodium borohydride alone is a mild reducing agent that typically reduces aldehydes and ketones, its reactivity is enhanced by the nickel complex, enabling the reduction of nitro groups. jsynthchem.comjsynthchem.com

Another effective system involves the use of NaBH₄ paired with iron(II) chloride (FeCl₂). researchgate.netd-nb.info This combination has demonstrated high chemoselectivity for the reduction of nitro groups in the presence of ester functionalities, which are often susceptible to reduction by less selective reagents. researchgate.netd-nb.info This method proved practical for the large-scale synthesis of key intermediates for pharmaceuticals. researchgate.net Catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) or platinum (Pt) catalyst is another classic and useful method for reducing dinitroaromatic compounds. researchgate.net Furthermore, hydrazine (B178648) hydrate (B1144303) in the presence of iron(III) chloride (FeCl₃) and charcoal has been used to selectively reduce the ortho-nitro groups in 2,4,6-trinitrotoluene (B92697) (TNT), allowing for the synthesis of 2-amino-4,6-dinitrotoluene (B165273) or 2,6-diamino-4-nitrotoluene. researchgate.net

Metal-Free Reductions:

Driven by the need for more environmentally benign and cost-effective processes, several metal-free reduction protocols have been developed. These methods avoid the use of flammable hydrogen gas, high-pressure equipment, and expensive or toxic metal catalysts. acs.org A notable example is the use of tetrahydroxydiboron (B82485) [B₂(OH)₄] as the reductant with 4,4′-bipyridine as an organocatalyst. organic-chemistry.orgacs.orgorganic-chemistry.orgacs.org This system operates at room temperature and can achieve complete reduction of aromatic nitro compounds in as little as five minutes, showing excellent tolerance for sensitive functional groups like vinyls, ethynyls, carbonyls, and halogens. organic-chemistry.orgacs.orgorganic-chemistry.org

Similarly, the combination of bis(pinacolato)diboron (B136004) (B₂pin₂) and potassium tert-butoxide (KOtBu) in isopropanol (B130326) provides a metal-free method for the chemoselective reduction of nitroarenes to amines in good to excellent yields, tolerating a variety of reducible functional groups. organic-chemistry.orgnih.gov Another approach utilizes trichlorosilane (B8805176) (HSiCl₃) in combination with a tertiary amine, which enables the mild, metal-free reduction of aromatic nitro groups with wide functional group applicability. organic-chemistry.org

The data below summarizes several methodologies for the selective reduction of dinitroaromatic compounds, a key desymmetrization strategy.

| Reagent/System | Substrate Example | Product Example | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| NaBH₄ / Ni(PPh₃)₄ | Nitrobenzene | Aniline | EtOH, Room Temp, 20 min | 98% | jsynthchem.com |

| NaBH₄-FeCl₂ | Ester-substituted Nitroarene | Ester-substituted Aniline | THF, 25–28°C, 12 h | up to 96% | researchgate.netd-nb.info |

| Hydrazine hydrate / FeCl₃ / Charcoal | 2,4,6-Trinitrotoluene | 2-Amino-4,6-dinitrotoluene | Not specified | Not specified | researchgate.net |

| B₂(OH)₄ / 4,4′-bipyridine | Halogenated Nitroarene | Halogenated Aniline | DMF, Room Temp, 5 min | 99% | acs.orgorganic-chemistry.org |

| B₂pin₂ / KOtBu | Aromatic Nitro Compounds | Aromatic Amines | Isopropanol | Good to Excellent | organic-chemistry.orgnih.gov |

Chemical Reactivity and Transformation Pathways of 4 Methyl 3,5 Dinitrobenzyl Alcohol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a key site for transformations, allowing for the introduction of various other functional groups.

The conversion of the primary alcohol in 4-Methyl-3,5-dinitrobenzyl alcohol to an alkyl halide, such as a benzyl (B1604629) bromide, is a fundamental transformation. This can be achieved through various methods. One common approach involves the use of phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Alternatively, benzylic bromination can be achieved from the corresponding toluene (B28343) derivative, 4-methyl-3,5-dinitrotoluene, using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. chadsprep.commasterorganicchemistry.com This free-radical halogenation is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the benzyl bromide and a new bromine radical, propagating the chain reaction. chadsprep.comyoutube.com

A general procedure for the synthesis of a related compound, 4-nitrobenzyl bromide, involves dissolving 4-nitrotoluene (B166481) in carbon tetrachloride, followed by the dropwise addition of bromine while irradiating with a photolamp. The product is then isolated after washing and recrystallization. A patent also describes a method for producing (bromomethyl)cyclopropane (B137280) from cyclopropylmethanol (B32771) using triphenylphosphite and bromine in a polar aprotic solvent. researchgate.net

Table 1: Reagents for Benzylic Bromination

| Reagent | Conditions | Comments |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, light) | Highly selective for the benzylic position. chadsprep.commasterorganicchemistry.com |

| Bromine (Br₂) | Light/Heat | Can also be used for benzylic bromination. masterorganicchemistry.com |

Esterification of the primary alcohol functionality is a common method for derivatization. This can be accomplished by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides.

Reaction with an acid chloride, such as benzoyl chloride, in the presence of a base like pyridine (B92270), yields the corresponding ester. The reaction is typically exothermic and proceeds readily. organic-chemistry.org Similarly, acid anhydrides, like acetic anhydride, react with the alcohol to form esters. organic-chemistry.org These reactions are often used for the characterization of alcohols. For sterically hindered alcohols, specific methods, such as using benzotriazole (B28993) esters formed in situ, can be employed to achieve high yields. researchgate.net

A green chemistry approach for the synthesis of 3,5-dinitrobenzoate (B1224709) esters involves the microwave-assisted reaction of the alcohol directly with 3,5-dinitrobenzoic acid in the presence of a catalytic amount of concentrated sulfuric acid. slideserve.com This method avoids the use of hazardous reagents like phosphorus pentachloride or thionyl chloride, which are traditionally used to prepare the acid chloride intermediate. slideserve.com

Table 2: Esterification Methods

| Reagent Type | Example Reagent | Conditions | Product Type |

|---|---|---|---|

| Acid Chloride | Acetyl chloride | Base (e.g., pyridine) | Acetate ester |

| Acid Anhydride | Acetic anhydride | Base or acid catalyst | Acetate ester |

Reactions Involving the Nitro Groups

The two nitro groups on the aromatic ring are strong electron-withdrawing groups and significantly influence the reactivity of the molecule. They can be selectively reduced to afford amino derivatives.

The selective reduction of one of the two nitro groups in a dinitro-aromatic compound is a valuable synthetic transformation. This can be achieved using various reducing agents under controlled conditions. Sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) are commonly used for the partial reduction of dinitroarenes in what is known as the Zinin reduction. stackexchange.comacs.org The reaction is typically carried out in an aqueous or alcoholic medium. stackexchange.com

For instance, the partial reduction of 3,5-dinitrobenzyl alcohol, a close analog, to 3-amino-5-nitrobenzyl alcohol has been reported using sodium sulfide hydrate (B1144303) in the presence of ammonium chloride in methanol (B129727). This demonstrates the feasibility of selectively reducing one nitro group while leaving the other and the primary alcohol functionality intact. The choice of solvent and the stoichiometry of the reducing agent are crucial for achieving high selectivity. stackexchange.com A procedure for the synthesis of 4-amino-3-nitrobenzyl alcohol from 4-chloro-3-nitrobenzyl alcohol using liquid ammonia (B1221849) in methanol in an autoclave has also been described. prepchem.com

Table 3: Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Product |

|---|---|---|

| Sodium sulfide (Na₂S) | Aqueous/alcoholic solution | Amino-nitro derivative stackexchange.comcommonorganicchemistry.com |

| Ammonium sulfide ((NH₄)₂S) | Aqueous/alcoholic solution | Amino-nitro derivative acs.org |

Functionalization of the Aromatic Ring

While the existing substituents on the aromatic ring of this compound make further electrophilic aromatic substitution challenging due to the strong deactivating effect of the nitro groups, functionalization can be achieved on the benzylic methyl group of related compounds.

The benzylic methyl group of related halogenated dinitrotoluenes can be a site for further functionalization. For example, 4-chloro-3,5-dinitrotoluene (B1580910) can be synthesized from 4-hydroxy-3,5-dinitrotoluene by reaction with phosphorus oxychloride and diethylaniline. prepchem.com This halogenated toluene can then potentially undergo benzylic functionalization.

Radical bromination of the benzylic position of substituted toluenes, even those with deactivating groups, can be achieved using N-bromosuccinimide (NBS) and a radical initiator. chadsprep.comchemistrysteps.com The presence of electron-withdrawing nitro groups deactivates the aromatic ring towards electrophilic attack, making radical substitution at the benzylic position a more favorable pathway. sciencemadness.org Therefore, it is plausible that 4-chloro-3,5-dinitrotoluene could be converted to 4-chloro-3,5-dinitrobenzyl bromide via benzylic bromination with NBS. This bromide would then be a versatile intermediate for the synthesis of other derivatives.

Addition and Benzene (B151609) Ring Cleavage Reactions of this compound Analogues

The chemical behavior of this compound is significantly influenced by the presence of the two electron-withdrawing nitro groups on the benzene ring. These groups activate the aromatic system towards nucleophilic attack and can facilitate ring cleavage under specific conditions. While detailed studies on this compound itself are limited in the public domain, a comprehensive understanding of its reactivity can be inferred from the well-documented reactions of its structural analogues, such as dinitrotoluenes and other dinitroaromatic compounds.

Nucleophilic Addition Reactions and Meisenheimer Complex Formation

A key feature of the reactivity of dinitroaromatic compounds, and by extension, analogues of this compound, is their propensity to undergo nucleophilic addition reactions. The electron-deficient nature of the aromatic ring makes it susceptible to attack by nucleophiles. This reaction typically proceeds through the formation of a stable intermediate known as a Meisenheimer complex. wikipedia.orgchemeurope.com

A Meisenheimer complex is a 1:1 adduct formed between an electron-poor arene and a nucleophile. wikipedia.orgchemeurope.com The negative charge from the nucleophile is delocalized across the aromatic system and stabilized by the electron-withdrawing nitro groups. wikipedia.org These complexes can be transient intermediates in nucleophilic aromatic substitution reactions or, in some cases, stable and isolable salts. wikipedia.org

The formation of Meisenheimer complexes has been observed in the reaction of various dinitroaromatic compounds with nucleophiles like alkoxides, amines, and even hydride ions. wikipedia.orgnih.gov For instance, the interaction of 1,3-dinitrobenzene (B52904) with an alcoholic solution of alkali results in the formation of a colored Meisenheimer adduct. wikipedia.orgchemeurope.com Similarly, 2,4-dinitrophenol (B41442) and picric acid have been shown to form Meisenheimer complexes during microbial degradation processes. asm.org The formation of these complexes is often the initial step in more complex transformation pathways.

Table 1: Examples of Meisenheimer Complex Formation in Analogues

| Dinitroaromatic Analogue | Nucleophile | Resulting Complex/Product | Reference |

| 1,3-Dinitrobenzene | Ketone enolate | Meisenheimer adduct (Janovski reaction) | wikipedia.orgchemeurope.com |

| 1-Chloro-2,4-dinitrobenzene | Hydroxide (B78521) ion | 2,4-Dinitrophenol | rsc.org |

| 2,4,6-Trinitrotoluene (B92697) (TNT) | Hydride ion | Hydride-Meisenheimer complex | asm.org |

| Picric Acid (2,4,6-Trinitrophenol) | Hydride ion | Hydride-Meisenheimer complex | asm.org |

Benzene Ring Cleavage Reactions

The robust aromatic system of benzene and its derivatives is generally resistant to cleavage. However, in dinitroaromatic compounds, the presence of the nitro groups can activate the ring for oxidative cleavage, particularly through microbial metabolic pathways.

Microorganisms have evolved specific enzymatic machinery to degrade dinitrotoluene (DNT) isomers, which are close structural analogues of this compound. The initial step in the aerobic degradation of DNTs often involves a dioxygenase-catalyzed reaction. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a catechol-like intermediate and the release of a nitrite (B80452) ion. nih.gov

For example, in the bacterial degradation of 2,6-dinitrotoluene, the initial attack by a dioxygenase yields 3-methyl-4-nitrocatechol. nih.gov This dihydroxylated intermediate is then susceptible to ring cleavage by another enzyme, an extradiol dioxygenase. This enzyme cleaves the bond between the two hydroxyl groups, opening up the aromatic ring and forming a linear aliphatic acid. nih.gov In the case of 2,6-DNT degradation, the ring cleavage product is 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid. nih.gov

A similar pathway has been observed for 4-nitrotoluene, where microbial degradation leads to the formation of 6-amino-m-cresol, which then undergoes meta-ring cleavage to produce 2-amino-5-methylmuconic semialdehyde. nih.gov These examples demonstrate a common strategy employed by microorganisms to mineralize dinitroaromatic compounds, which involves initial hydroxylation followed by enzymatic ring fission.

Table 2: Key Metabolites in the Microbial Ring Cleavage of Dinitrotoluene Analogues

| Dinitrotoluene Analogue | Key Intermediate | Ring Cleavage Product | Degrading Organism (Example) | Reference |

| 2,6-Dinitrotoluene | 3-Methyl-4-nitrocatechol | 2-Hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid | Burkholderia cepacia | nih.gov |

| 4-Nitrotoluene | 6-Amino-m-cresol | 2-Amino-5-methylmuconic semialdehyde | Mycobacterium sp. | nih.gov |

These transformation pathways highlight the significant impact of the dinitro substitution on the reactivity of the benzene ring in analogues of this compound, making them susceptible to both nucleophilic addition and, under specific biological conditions, complete ring cleavage.

Derivatives and Functionalized Analogues of 4 Methyl 3,5 Dinitrobenzyl Alcohol

Synthesis of Specific Derivative Classes

The strategic derivatization of 4-methyl-3,5-dinitrobenzyl alcohol focuses on the transformation of the hydroxymethyl group into other functional moieties, which can then be used to link the core dinitrotoluene structure to other chemical groups, including complex heterocyclic systems.

A significant class of derivatives includes compounds where the 4-methyl-3,5-dinitrobenzyl group is attached to a sulfur-containing heterocycle, such as a tetrazole. The synthesis of these compounds, specifically 2-alkyl-5-[(3,5-dinitrobenzyl)sulfanyl]-2H-tetrazoles, is a multi-step process that begins with the activation of the starting alcohol. researchgate.net

First, this compound is typically converted into a more reactive halide, such as 4-methyl-3,5-dinitrobenzyl chloride or bromide. This transformation can be achieved using standard halogenating agents; for instance, 3,5-dinitrobenzyl alcohol can be converted to 3,5-dinitrobenzyl chloride using thionyl chloride in a solvent like dichloromethane (B109758). google.com

The resulting 4-methyl-3,5-dinitrobenzyl halide is then used as an alkylating agent to react with a pre-synthesized 5-(alkylsulfanyl)-1H-tetrazole. rsc.org The alkylation reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), often in the presence of a base such as potassium hydroxide (B78521) (KOH) to deprotonate the tetrazole ring. rsc.org Alternatively, phase-transfer catalysis conditions can be employed. rsc.org This reaction generally produces a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles, which can be separated by column chromatography. researchgate.netrsc.org

Table 1: Reaction Conditions for Alkylation of 5-(Alkylsulfanyl)-1H-tetrazoles

| Alkylating Agent | Tetrazole Substrate | Solvent | Base/Catalyst | Product Type | Ref |

|---|---|---|---|---|---|

| 4-Methyl-3,5-dinitrobenzyl halide (inferred) | 5-(Alkylsulfanyl)-1H-tetrazoles | THF or DMF | KOH or Phase-Transfer Catalyst | 1-Alkyl- and 2-Alkyl-5-[(3,5-dinitrobenzyl)sulfanyl]tetrazoles | rsc.org |

The synthesis of benzyloxycarbonyl (Cbz)-protected amino derivatives from this compound provides a versatile intermediate for further functionalization, including the potential formation of imines. This process involves converting the primary alcohol into an amine, which is then protected.

The synthetic pathway commences with the conversion of the alcohol to a good leaving group, typically a halide (chloride or bromide). The halide is then subjected to nucleophilic substitution with sodium azide (B81097) to form 4-methyl-3,5-dinitrobenzyl azide. Subsequent reduction of the azide, for example through a Staudinger reaction (using triphenylphosphine (B44618) followed by water) or catalytic hydrogenation, yields the primary amine, 4-methyl-3,5-dinitrobenzylamine.

This amine can then be protected using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a suitable base (e.g., sodium bicarbonate or triethylamine) in a solvent mixture like THF/water to afford the N-benzyloxycarbonyl derivative. This resulting carbamate (B1207046) is a stable, protected form of the amine. While the term "imino derivative" can be broad, this Cbz-protected amine serves as a direct precursor for synthesizing imines (Schiff bases) through condensation with various aldehydes or ketones. mdpi.com

The preparation of 4-methyl-3,5-dinitrobenzyl p-toluenesulfonate (tosylate) is a standard method for converting the alcohol's hydroxyl group into an excellent leaving group, thereby activating the benzylic position for nucleophilic substitution reactions.

The synthesis involves the reaction of this compound with p-toluenesulfonyl chloride (TsCl). The reaction is typically carried out in an anhydrous aprotic solvent, with pyridine (B92270) being a common choice as it serves as both the solvent and the acid scavenger. Alternatively, a non-basic solvent like dichloromethane can be used in conjunction with a base such as triethylamine. The mixture is stirred, often at reduced temperatures (e.g., 0 °C) to control the reaction rate, until completion. Workup involves quenching the reaction, often with water or ice, followed by extraction of the product and purification, usually by recrystallization. The resulting tosylate is a stable, crystalline solid.

The activated 4-methyl-3,5-dinitrobenzyl scaffold is frequently used to alkylate pre-formed heterocyclic rings, a key strategy in building complex molecules.

Tetrazole Derivatives: As detailed in section 4.1.1, the alkylation of substituted tetrazoles is a well-established method. rsc.org Using 4-methyl-3,5-dinitrobenzyl halide, N-alkylation of 5-substituted-1H-tetrazoles leads to a mixture of N-1 and N-2 regioisomers. researchgate.netrsc.org Research has shown that for 5-[(3,5-dinitrobenzyl)sulfanyl]tetrazoles, the 2-alkyl regioisomers often exhibit different biological activity profiles compared to their 1-alkyl counterparts. researchgate.net The unambiguous identification of these isomers is typically achieved using NMR spectroscopy, where the chemical shifts of the tetrazole carbon and the methylene (B1212753) group attached to the nitrogen are distinguishing features. rsc.org

Oxadiazole Derivatives: A similar N-alkylation strategy can be applied to synthesize derivatives of oxadiazoles. Pre-formed substituted oxadiazole rings, which are themselves weak bases, can be alkylated at a ring nitrogen atom using 4-methyl-3,5-dinitrobenzyl halide. The reaction conditions are analogous to those used for tetrazoles, employing a base to deprotonate the heterocycle and a polar aprotic solvent. The site of alkylation on the oxadiazole ring would depend on the substitution pattern and the specific type of oxadiazole isomer (e.g., 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole). For instance, the reaction of a 3-substituted-1,2,4-oxadiazol-5(4H)-one with the benzyl halide would be expected to yield the N-4 alkylated product.

To temporarily mask the reactivity of the hydroxyl group during multi-step syntheses, it can be converted into a silyl (B83357) ether. The tert-butyldimethylsilyl (TBDMS) ether is a common choice due to its stability under a wide range of conditions and its relative ease of removal.

The preparation of 4-methyl-3,5-dinitrobenzyl tert-butyldimethylsilyl ether involves reacting the parent alcohol with tert-butyldimethylsilyl chloride (TBDMSCl). nih.gov The reaction is typically performed in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane. A weak base, most commonly imidazole, is added to the reaction mixture. nih.gov Imidazole acts as a catalyst and also neutralizes the hydrochloric acid that is generated during the reaction. The reaction proceeds to completion, usually at room temperature, to yield the desired TBDMS ether, which can be purified by standard chromatographic techniques. nih.gov

Table 2: Summary of Synthetic Transformations of this compound

| Derivative Class | Key Reagent(s) | Typical Solvent(s) | Product Functional Group | Ref |

|---|

Structural Diversification Strategies

The derivatization of this compound relies on several key structural diversification strategies that leverage the inherent reactivity of the molecule. These strategies transform the simple alcohol into a versatile building block for more complex chemical structures.

A primary strategy involves the activation of the hydroxyl group . By converting the alcohol into a superior leaving group, such as a tosylate or a halide, the benzylic carbon becomes highly susceptible to nucleophilic attack. This is the cornerstone for introducing a wide array of functionalities.

Building on this activation, a second major strategy is nucleophilic substitution at the benzylic position . The prepared halides or tosylates are reacted with a diverse range of nucleophiles. This is prominently demonstrated in the N-alkylation of nitrogen-containing heterocycles like tetrazoles and oxadiazoles, which allows for the direct linkage of the 4-methyl-3,5-dinitrobenzyl moiety to these important pharmacophores. researchgate.netrsc.org This approach can be extended to O- and S-nucleophiles to create a variety of ethers and thioethers.

A third strategy involves the transformation of the hydroxyl group into other functional groups . The alcohol can be oxidized to the corresponding aldehyde, which can then participate in reactions like reductive amination or Wittig reactions. Alternatively, as described previously, the alcohol can be converted to a primary amine, which opens up another extensive set of possible transformations, including amide bond formation and the synthesis of imines. mdpi.com

Finally, protecting group chemistry, such as the formation of silyl ethers , represents a crucial strategic element. nih.govnih.gov It allows for the selective modification of other parts of a more complex molecule while the benzylic alcohol is masked, to be deprotected at a later, strategic point in the synthetic sequence. Together, these strategies provide a robust toolbox for the structural diversification of this compound.

Introduction of Additional Substituents (e.g., Methyl, Methoxy) on the 3,5-Dinitrobenzyl Moiety

The 3,5-dinitrobenzyl moiety is a common pharmacophore in drug discovery, and its activity can be modulated by introducing additional substituents onto the aromatic ring. nih.gov The synthesis of analogues often starts with a commercially available substituted benzoic acid or aldehyde, which is then reduced to the corresponding benzyl alcohol. For instance, arylmethyl alcohols can be prepared by the sodium borohydride (B1222165) (NaBH₄) reduction of the corresponding aldehydes or acids. nih.gov

Further functionalization can be achieved through various synthetic routes. For example, to create thioether derivatives, the benzyl alcohol is first converted to the more reactive arylmethyl bromide. This is sometimes accomplished through radical bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov The resulting bromide can then be reacted with a thiol-containing heterocycle in an S-alkylation reaction to yield the desired product. nih.gov

In other instances, modifications involve protecting the alcohol group to allow for other transformations. An example is the formation of a tert-butyldimethylsilyl (TBDMS) ether of 2-Methyl-3,5-dinitrobenzyl alcohol, creating a bulkier, protected analogue for use in further synthetic steps. nih.gov The strategic addition of substituents is a key principle in medicinal chemistry, used to fine-tune the electronic and steric properties of a lead compound to enhance its biological activity or other properties. researchgate.net

Role of the 4-Methyl-3,5-dinitrobenzyl Moiety in Scaffold Design for Chemical Research

The 4-methyl-3,5-dinitrobenzyl moiety serves as a valuable scaffold in the design of new molecules for chemical and pharmaceutical research. Its rigid structure and the presence of reactive nitro and alcohol groups make it an ideal starting point for creating diverse molecular libraries.

Design of Molecules for Structure-Activity Relationship (SAR) Investigations in Antimycobacterial Contexts (Focus on Chemical Design Principles)

The 3,5-dinitrobenzyl scaffold is a well-established pharmacophore in the development of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov The general design principle for these molecules involves a modular approach, typically consisting of three parts: a nitroaromatic core (like the 3,5-dinitrobenzyl group), a linker, and a terminal group. researchgate.net The nitro groups are often essential for the compound's mechanism of action, which can involve reductive activation by mycobacterial enzymes to generate reactive nitrogen species. nih.gov

Structure-activity relationship (SAR) studies explore how changes in the linker and terminal group affect antimycobacterial potency. researchgate.netmdpi.com For example, in a series of 3,5-dinitrobenzamide (B1662146) derivatives, researchers found that the introduction of an aromatic moiety as the terminal group and the nature of the linker significantly impacted the minimum inhibitory concentration (MIC) against Mtb. mdpi.com

Key findings from SAR studies on dinitrobenzyl-based compounds include:

Importance of the Nitro Groups : SAR studies on 2-((3,5-dinitrobenzyl)thio)quinazolinones indicated a crucial role for both meta-nitro substituents for antitubercular activity. nih.gov

Linker and Terminal Group Modification : In a study on 3,5-dinitrobenzamides, modifications were focused on the linker and terminal groups attached to the core. mdpi.com The most potent compounds, with MIC values comparable to the frontline drug isoniazid, featured specific combinations of linkers and terminal aromatic groups. mdpi.com

Chirality and Chain Length : The effects of stereochemistry and the length of alkyl chains in the linker region are also critical. In one study of N-alkylphenyl-3,5-dinitrobenzamide analogs, the S-enantiomer proved to be more active than the R-enantiomer, and the presence of an alkyl chain of a specific length was found to be critical for activity. researchgate.net

Core Modifications : To understand the role of specific substituents on the dinitrobenzyl core, analogues are synthesized with and without certain groups. For instance, removing the 4-methyl group from the phenyl ring in some N-alkylphenyl-3,5-dinitrobenzamide analogs resulted in potent compounds, suggesting that this position could be optimized for better activity. researchgate.net

These design principles allow chemists to systematically modify the scaffold to optimize potency and selectivity, leading to the identification of promising drug candidates. nih.govnih.gov

Table 1: SAR Findings in Dinitrobenzyl-Based Antimycobacterial Agents

| Scaffold/Series | Key Modification | Impact on Activity | Reference |

|---|---|---|---|

| 3,5-Dinitrobenzamides | Addition of a terminal aromatic moiety and linker type | Two key structural features impacting bioactivity. | mdpi.com |

| 2-((3,5-Dinitrobenzyl)thio)quinazolinones | Presence of two meta-nitro groups | Crucial for antimycobacterial activity. | nih.gov |

| N-Alkylphenyl-3,5-dinitrobenzamides | Removal of 4-methyl group | Led to potent compounds, indicating the position is not critical and can be modified. | researchgate.net |

| N-Alkylphenyl-3,5-dinitrobenzamides | Introduction of a chiral center in the linker | S-enantiomer was more active than the R-enantiomer. | researchgate.net |

| 3,5-Dinitrophenyl tetrazoles | Modification of the substituent at position 2 of the tetrazole ring | Can be used for structure optimization; introduction of a thioalkyl moiety increased activity. | nih.gov |

Applications in the Synthesis of Complex Multicyclic Systems

The this compound framework is not only used for creating libraries of related compounds but also serves as a key intermediate in the synthesis of more complex, multicyclic molecules. These larger structures are often pursued for their unique biological activities or material properties.

One prominent application is in the construction of fused heterocyclic systems. For example, the 3,5-dinitrobenzyl moiety has been incorporated into quinazolinone structures. nih.gov The synthesis involves the S-alkylation of a pre-formed quinazolinone core with a 3,5-dinitrobenzyl bromide (prepared from the corresponding alcohol). nih.gov This reaction links the dinitrobenzyl group to the heterocyclic system, creating a complex molecule with potential antitubercular properties. nih.gov

The general strategy often involves multicomponent reactions (MCRs), where several starting materials are combined in a one-pot synthesis to rapidly build molecular complexity. nih.gov While not always starting directly from this compound, the principles of using nitro-substituted aromatic building blocks are central to these methods. For instance, substituted nitropyridines, which can be seen as analogues, are used as effective precursors in the synthesis of alkaloids like Quindoline and other substituted β-carbolines, which are complex multicyclic systems. mdpi.com The reactivity of the nitro groups and the benzyl alcohol functionality allows for a range of chemical transformations, making these compounds valuable starting points for constructing elaborate molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum of 4-Methyl-3,5-dinitrobenzyl alcohol is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. Based on the analysis of similar benzyl (B1604629) alcohol derivatives, the following proton signals would be expected:

Aromatic Protons: The two aromatic protons on the benzene (B151609) ring are in an identical chemical environment and would likely appear as a singlet. Due to the strong electron-withdrawing effect of the two nitro groups, these protons would be significantly deshielded, appearing at a downfield chemical shift.

Methylene (B1212753) Protons (-CH₂OH): The two protons of the benzylic alcohol group would be expected to produce a singlet. Its chemical shift would be influenced by the adjacent aromatic ring and the hydroxyl group.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring would also appear as a singlet, typically in the upfield region of the spectrum.

Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature.

For illustrative purposes, ¹H NMR data for the related compound 2,4-Dinitrobenzyl alcohol shows aromatic protons with complex splitting patterns and distinct signals for the methylene and hydroxyl protons. rsc.org

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom:

Aromatic Carbons: The benzene ring contains several unique carbon atoms. The carbons bearing the nitro groups would be significantly downfield due to the electron-withdrawing nature of these substituents. The carbon attached to the methyl group and the carbon attached to the methylene alcohol group would also have characteristic chemical shifts. The remaining aromatic carbons would resonate at positions influenced by the substituent pattern.

Methylene Carbon (-CH₂OH): The carbon of the benzylic alcohol would appear in the aliphatic region of the spectrum.

Methyl Carbon (-CH₃): The methyl carbon would be expected to have a signal in the upfield region of the ¹³C NMR spectrum.

A table of expected ¹³C NMR chemical shifts can be predicted based on empirical data from similar structures.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-CH₃ | 15-25 |

| C-CH₂OH | 60-70 |

| Aromatic C-H | 120-130 |

| Aromatic C-CH₃ | 135-145 |

| Aromatic C-CH₂OH | 140-150 |

| Aromatic C-NO₂ | 145-155 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 212.16 g/mol . sigmaaldrich.com

Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro groups (NO₂) and other small neutral molecules. The NIST WebBook provides an EI-MS spectrum for the related compound 4-Methyl-3-nitrobenzyl alcohol, which can serve as a reference for predicting the fragmentation of the dinitro analogue. nist.gov

Tandem Mass Spectrometry (MS-MS) for Fragmentation Pathway Elucidation and Tautomerism Studies on Analogues

Tandem mass spectrometry (MS-MS) allows for the detailed study of fragmentation pathways by isolating a specific ion and inducing further fragmentation. This technique is particularly useful for distinguishing between isomers and studying complex fragmentation mechanisms. For dinitrobenzyl alcohol analogues, MS-MS can provide insights into the sequential loss of functional groups and potential rearrangement reactions.

Furthermore, MS-MS can be employed to investigate tautomerism in related compounds, such as dinitrophenols. Tautomers are isomers that readily interconvert, and their presence can be inferred from unique fragmentation patterns in the mass spectrum.

Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-TOF MS) in Polymer Derivatization Contexts

MALDI-TOF MS is a soft ionization technique that is particularly well-suited for the analysis of large molecules like polymers with minimal fragmentation. wpmucdn.com This technique is invaluable for characterizing polymers that have been functionalized with specific end groups. sigmaaldrich.com

In a hypothetical scenario where a polymer is derivatized with this compound, MALDI-TOF MS could be used to:

Confirm the successful attachment of the dinitrobenzyl moiety to the polymer chain.

Determine the molecular weight distribution of the functionalized polymer.

Verify the end-group fidelity of the polymer.

The analysis would involve co-crystallizing the polymer sample with a suitable matrix and a cationizing agent, followed by laser desorption/ionization and detection of the resulting ions. The resulting spectrum would show a series of peaks, each corresponding to a polymer chain of a different length with the dinitrobenzyl end-group attached.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the key functional groups—hydroxyl (-OH), methyl (-CH3), aromatic ring (C-H and C=C), and nitro (-NO2)—give rise to characteristic absorption bands in the IR spectrum.

The presence of the hydroxyl group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The C-H stretching vibrations of the methyl group and the aromatic ring are expected in the 2850-3100 cm⁻¹ range. The two nitro groups, being highly polar, produce strong and characteristic absorption bands. The asymmetric stretching vibration of the N-O bond appears at a higher frequency, typically between 1500-1570 cm⁻¹, while the symmetric stretching vibration is found in the 1335-1370 cm⁻¹ range. hansshodhsudha.com The presence of two distinct, intense peaks in these regions is a strong indicator of a nitro compound. hansshodhsudha.com

Additional bands include those for aromatic C=C stretching, which appear in the 1400-1600 cm⁻¹ region, and the C-O stretching of the primary alcohol, which is typically observed around 1016 cm⁻¹. nih.gov A scissoring vibration from the nitro group may also be seen between 835 and 890 cm⁻¹. hansshodhsudha.com

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (-CH₂) | C-H Stretch | 3000 - 2850 | Medium |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1570 - 1500 | Very Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1370 - 1335 | Very Strong |

| Alcohol C-O | C-O Stretch | 1260 - 1000 | Strong |

| Nitro (-NO₂) | Scissoring | 890 - 835 | Medium |

X-ray Crystallography

The reaction of an alcohol with 3,5-dinitrobenzoyl chloride produces a 3,5-dinitrobenzoate (B1224709) ester. wikipedia.org These derivatives are typically solids with high melting points, making them ideal candidates for single-crystal X-ray diffraction.

The analysis of these derivatives reveals precise bond lengths, bond angles, and torsion angles. For example, in the crystal structure of isobutyl 3,5-dinitrobenzoate, the nitro groups are observed to be slightly twisted out of the plane of the benzene ring, with dihedral angles of 9.4° and 10.3°. researchgate.net Similarly, in the structure of 3,5-dinitrobenzoyl chloride, the parent reagent for these derivatives, the molecule is nearly planar, though the nitro groups exhibit slight twists relative to the benzene ring. nih.govresearchgate.net This structural information confirms the molecular connectivity and provides insight into the conformational preferences in the solid state.

The crystal packing of 3,5-dinitrobenzoyl derivatives is governed by a network of intermolecular interactions. While strong interactions like classical hydrogen bonds are absent (unless the parent alcohol contains additional functional groups), the packing is stabilized by weaker forces.

In the crystal structure of isobutyl 3,5-dinitrobenzoate, the primary organizing forces are non-classical C—H⋯O intermolecular interactions, which link the molecules into stacked columns. researchgate.net The crystal packing of 3,5-dinitrobenzoyl chloride is also stabilized by C—H⋯O hydrogen bonds. nih.govresearchgate.net Analysis of related structures shows that direct C=O⋯NO₂ contacts can also contribute to the stabilization of solid-state structures, often involving a perpendicular orientation between the carbonyl group and the plane of the nitro group. These interactions, while weaker than conventional hydrogen bonds, are significant in directing the crystal packing.

For chiral alcohols, derivatization with 3,5-dinitrobenzoyl chloride is a powerful tool for determining the absolute stereochemistry. By introducing the heavy atoms of the dinitrobenzoyl group, the resulting crystalline derivative produces anomalous dispersion effects in X-ray diffraction experiments that are more pronounced and easier to measure.

This allows for the reliable determination of the Flack parameter, which confirms the absolute configuration of the chiral center(s) in the parent alcohol. This method is a cornerstone of chemical crystallography for the unambiguous assignment of stereochemistry in natural products and other chiral molecules. researchgate.net

During crystallographic analysis, crystals can sometimes exhibit twinning, where two or more crystal lattices are intergrown in a specific, symmetrical orientation. Pseudo-merohedral twinning is a specific case that can complicate structure determination. It occurs when the crystal's unit cell metric accidentally mimics a higher symmetry. researchgate.netresearchgate.net For instance, a monoclinic crystal where the β angle is close to 90° can appear orthorhombic, or an orthorhombic cell with a ≈ b can mimic tetragonal symmetry. nih.gov

The diffraction pattern from a twinned crystal is a superposition of the patterns from each twin domain, which can lead to incorrect space group assignment and difficulties in structure solution and refinement. researchgate.net The presence of pseudo-merohedral twinning is often indicated by specific statistical alerts during data processing, such as an unusually low |E²-1| value. researchgate.net Once identified, the twinning can be accounted for by applying a specific twin law during the refinement process, allowing for the successful resolution of the crystal structure. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the chromophores present: the dinitro-substituted benzene ring.

Aromatic compounds typically exhibit absorptions due to π → π* transitions. For benzene, these appear as a very strong band near 184 nm (the primary E₁ band), a strong band around 204 nm (the E₂ band), and a weaker, structured band near 255 nm (the B band).

The presence of two nitro groups, which are strong auxochromes and part of the conjugated system, significantly influences the spectrum. These groups also introduce the possibility of n → π* transitions, involving the excitation of a non-bonding electron from an oxygen atom to an antibonding π* orbital of the ring. These n → π* transitions are typically much weaker in intensity than π → π* transitions. The combination of these groups is expected to cause a bathochromic (red) shift of the primary absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). Therefore, one would anticipate strong absorptions in the 200-300 nm region, characteristic of substituted nitroaromatic compounds.

Application in Dual Detection Systems (e.g., GPC-UV/RI) for Quantitative Analysis of Derivatized Polymers

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. When coupled with a dual detector system, such as a UV-Vis detector and a Refractive Index (RI) detector, it can provide comprehensive information about polymer composition, especially for copolymers or derivatized homopolymers.

The RI detector is a universal detector that responds to the concentration of the polymer in solution, regardless of its chemical structure. However, its sensitivity can be low, and it is susceptible to baseline drift. The UV-Vis detector, on the other hand, is highly sensitive and selective, but it only detects species that absorb UV radiation at the selected wavelength.

By derivatizing a polymer that is not UV-active with a chromophoric tag like this compound, it becomes "visible" to the UV detector. This is particularly useful for polymers containing hydroxyl groups, which can be esterified with the corresponding acid or activated form of the derivatizing agent. The resulting polymer will have a UV-active tag attached to each of the original hydroxyl sites.

In a GPC-UV/RI system, the RI detector would provide a signal proportional to the total concentration of the polymer eluting from the column at any given time. Simultaneously, the UV detector would provide a signal proportional only to the concentration of the derivatized, UV-active portion of the polymer. This dual detection allows for the determination of the degree of derivatization and the quantitative analysis of the functionalized polymer.

Detailed Research Findings

Specific research detailing the quantitative analysis of polymers derivatized with this compound using GPC-UV/RI is limited in publicly accessible literature. However, analogous studies with similar dinitrobenzoyl derivatives provide a framework for how such an analysis would be conducted and the nature of the expected results.

For instance, research on molecularly imprinted polymers has utilized this compound in the synthesis of templates for the detection of explosives like TNT. mdpi.com This demonstrates the compound's utility in creating specific molecular recognition sites, a process that relies on its distinct chemical and electronic properties.

The quantitative analysis would involve the following hypothetical steps and data generation, which could be presented in tabular format for clarity:

Derivatization of a Hydroxyl-Terminated Polymer: A polymer with hydroxyl end-groups (e.g., hydroxyl-terminated poly(methyl methacrylate) or a polysaccharide) would be reacted with an activated form of 4-Methyl-3,5-dinitrobenzoic acid (the oxidized form of the alcohol) to form an ester linkage.

GPC-UV/RI Analysis: The derivatized polymer would be injected into a GPC system equipped with both UV and RI detectors.

Data Acquisition and Analysis: The signals from both detectors would be recorded as a function of elution volume.

The following interactive table illustrates the type of data that would be collected and analyzed in such an experiment.

| Elution Volume (mL) | RI Signal (Arbitrary Units) | UV Signal (Arbitrary Units) | Calculated Molar Mass ( g/mol ) | Degree of Derivatization (%) |

| 10 | 0.5 | 0.8 | 100,000 | 98 |

| 11 | 1.2 | 1.9 | 50,000 | 97 |

| 12 | 2.5 | 4.0 | 25,000 | 99 |

| 13 | 1.8 | 2.9 | 10,000 | 98 |

| 14 | 0.9 | 1.4 | 5,000 | 96 |

The molar mass is determined from a calibration curve. The degree of derivatization can be calculated by comparing the relative responses of the UV and RI detectors, with knowledge of the molar absorptivity of the chromophore and the refractive index increment (dn/dc) of the polymer.

This dual-detector approach would allow researchers to confirm the successful and uniform derivatization of the polymer across its molecular weight distribution. Any significant variation in the ratio of the UV to RI signal across the elution profile could indicate preferential derivatization of certain chain lengths or the presence of unreacted polymer.

Applications of 4 Methyl 3,5 Dinitrobenzyl Alcohol in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Advanced Organic Molecules

The chemical reactivity of 4-methyl-3,5-dinitrobenzyl alcohol allows for its transformation into various advanced molecular structures, including dinitrotoluene derivatives, azido-substituted compounds, and complex heterocyclic systems.

Precursor in the Synthesis of Dinitrotoluene-based Compounds

This compound is a key precursor for various dinitrotoluene derivatives. The alcohol functionality can be readily oxidized or substituted to introduce other functional groups, expanding the synthetic utility of the dinitrotoluene scaffold. For instance, it is a starting material for producing other dinitrotoluene compounds like 4-methyl-3,5-dinitrobenzoic acid and 3,5-dinitrotoluene. cookechem.comchemicalbook.com Furthermore, derivatives such as 4-sulfanylalkyl-3,5-dinitrobenzyl alcohol, which have applications as materials for molecular electronic devices, can be synthesized from this precursor. google.com

Intermediate for Azido-substituted Benzene (B151609) Derivatives

The dinitrated benzene ring of this compound serves as a scaffold for the synthesis of diazido compounds. For example, 1-azido-3-(azidomethyl)-5-iodobenzene has been synthesized from 3,5-dinitrobenzyl alcohol in a multi-step process. clockss.org These diazido derivatives are valuable as photoaffinity probes for identifying the targets of bioactive compounds and as building blocks for constructing libraries of bistriazole compounds through click chemistry. clockss.orgelsevierpure.comresearchgate.net The synthesis often involves a formal C-H azidation via regioselective borylation, followed by deborylative azidation and subsequent transformations of the functional groups on the benzene ring. elsevierpure.com This methodology allows for the creation of a diverse range of diazido compounds with various connecting groups. elsevierpure.com

Building Block for Nitrogen- and Sulfur-Containing Heterocycles (e.g., Tetrazoles, Oxadiazoles)

The 3,5-dinitrobenzyl moiety derived from this compound is incorporated into various nitrogen- and sulfur-containing heterocyclic compounds, such as tetrazoles and oxadiazoles. These heterocycles are of significant interest due to their wide range of biological activities.

Tetrazoles: The synthesis of 5-substituted-1H-tetrazoles is often achieved through the reaction of nitriles with an azide (B81097) ion. nih.gov Dinitrobenzyl groups can be introduced into the tetrazole ring structure. For instance, 5-(benzylselanyl)-1-(3,5-dinitrobenzyl)-1H-tetrazole has been synthesized using 3,5-dinitrobenzyl iodide as an alkylating agent. rsc.org These compounds are investigated for their potential as antitubercular agents. rsc.org

Oxadiazoles: 1,3,4-oxadiazoles can be synthesized through the cyclization of diacylhydrazines using various dehydrating agents. nih.gov The 3,5-dinitrobenzyl group has been incorporated into 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) structures, leading to compounds with potent and selective activity against Mycobacterium tuberculosis. nih.gov These derivatives have shown outstanding in vitro activity against multidrug-resistant strains of tuberculosis, with low toxicity in mammalian cells. nih.gov

Utilization of the 3,5-Dinitrobenzyl Scaffold in Analytical Derivatization Strategies

The strong electron-accepting nature of the 3,5-dinitrobenzoyl group, readily formed from 3,5-dinitrobenzyl alcohol derivatives, makes it an excellent chromophore for enhancing spectroscopic detection. This property is exploited in analytical chemistry for the derivatization of various molecules.

Derivatization of Polymers (e.g., Carboxyl-Terminated Polybutadiene) for Enhanced Spectroscopic Detection and Molecular Weight Distribution Analysis

Carboxyl-terminated polybutadiene (B167195) (CTPB) is a prepolymer widely used in solid propellant binder systems. dtic.mil Characterizing the molecular weight distribution and functionality of CTPB is crucial for ensuring the quality and performance of the final product. dtic.mil Derivatization of the terminal carboxyl groups with a chromophoric agent containing the 3,5-dinitrobenzyl scaffold can significantly enhance detection in techniques like Gel Permeation Chromatography (GPC). This allows for a more accurate determination of the polymer's molecular parameters.

Application in Chiral Stationary Phases for Stereoisomer Resolution via N-3,5-Dinitrobenzoyl Derivatives

The 3,5-dinitrobenzoyl group is a key component in the design of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are used for the separation of enantiomers (stereoisomers that are non-superimposable mirror images).

N-3,5-Dinitrobenzoyl derivatives of amino acids and other chiral molecules are widely used for this purpose. nih.govresearchgate.net The derivatization is typically achieved by reacting the chiral analyte with 3,5-dinitrobenzoyl chloride. wikipedia.org The resulting derivatives exhibit strong π-π interactions with the π-basic aromatic groups on the CSP, leading to differential retention and effective separation of the enantiomers. Pirkle-type CSPs, which often incorporate N-(3,5-dinitrobenzoyl)-α-amino acids, are particularly effective for resolving a broad range of racemic compounds. hplc.eu The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage of this technique. hplc.eu

Table 1: Examples of Chiral Stationary Phases (CSPs) Utilizing N-3,5-Dinitrobenzoyl Derivatives

| CSP Type | Chiral Selector | Application | Reference |

| Pirkle-type | N-(3,5-dinitrobenzoyl)-D-α-phenylglycine | Separation of a broad range of racemates | |

| Pirkle-type | N-3,5-dinitrobenzoyl-3-amino-3-phenyl-2-(1,1-dimethylethyl)-propanoate | Separation of anilide derivatives of chiral carboxylic acids | hplc.eu |

| Diastereomeric | N-3,5-dinitrobenzoyl derivatives of (R,R)-(+)-2-amino-1,2-diphenylethanol | Separation of 44 different chiral samples | nih.govresearchgate.net |

| Amino Acid-based | (S)-(—)-(2-phenylcarbamoyloxy)propionic acid | Resolution of N-(3,5-Dinitrobenzoyl)amino acid methyl esters | capes.gov.br |

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Routes for 4-Methyl-3,5-dinitrobenzyl alcohol

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. While traditional methods for synthesizing similar compounds often rely on harsh reagents and produce significant waste, future research could focus on developing greener alternatives for the production of this compound.

One promising approach involves the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate the esterification of alcohols with 3,5-dinitrobenzoic acid, a related transformation. acs.orgyoutube.comhansshodhsudha.com A similar strategy could be adapted for the synthesis of this compound, potentially from 4-methyl-3,5-dinitrobenzoic acid or 4-methyl-3,5-dinitrobenzaldehyde, leading to reduced reaction times and energy consumption. acs.orgyoutube.com

The use of ionic liquids (ILs) as both catalysts and solvents presents another green avenue. jsynthchem.com Their low volatility and potential for recyclability make them attractive alternatives to conventional organic solvents. Investigating the catalytic activity of various ionic liquids in the synthesis of this compound could lead to the development of highly efficient and sustainable synthetic protocols.

Furthermore, exploring biocatalysis and photocatalysis could offer novel and highly selective synthetic pathways. The use of enzymes or photocatalysts for the reduction of a corresponding carboxylic acid or aldehyde precursor under mild conditions represents a frontier in green chemistry that remains to be explored for this specific compound. organic-chemistry.org

A potential green synthetic route could involve the reduction of 4-methyl-3,5-dinitrobenzaldehyde. This aldehyde could be synthesized from 4-methyl-3,5-dinitrobenzoic acid, which is prepared by the nitration of benzoic acid. orgsyn.org The reduction of the aldehyde to the alcohol can be achieved using various reducing agents, with a focus on developing catalytic and environmentally friendly methods.

| Potential Green Synthetic Approach | Key Advantages | Precursor |

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption | 4-Methyl-3,5-dinitrobenzoic acid or aldehyde |

| Ionic Liquid Catalysis | Recyclable catalyst/solvent, potentially higher yields | 4-Methyl-3,5-dinitrobenzoic acid or aldehyde |

| Biocatalysis/Photocatalysis | High selectivity, mild reaction conditions | 4-Methyl-3,5-dinitrobenzoic acid or aldehyde |

Exploration of New Chemical Transformations and Reactivity Profiles

The reactivity of this compound is largely dictated by its functional groups. While general reactions of benzyl (B1604629) alcohols and nitroaromatics are well-established, a detailed investigation into the specific reactivity of this molecule is warranted.

The oxidation of the benzylic alcohol group can lead to the corresponding aldehyde or carboxylic acid. windows.net Exploring selective oxidation methods, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives under mild conditions, could provide valuable synthetic intermediates. weebly.comorganic-chemistry.orgnih.gov The influence of the electron-withdrawing nitro groups on the efficiency and selectivity of these oxidations is a key area for study.

Conversely, the reduction of the two nitro groups offers a pathway to novel diamino compounds. nih.govcdc.gov Investigating selective reduction methods that can reduce one or both nitro groups while preserving the benzyl alcohol functionality is of significant interest. jsynthchem.comjsynthchem.comresearchgate.net Reagents like sodium borohydride (B1222165) in the presence of transition metal catalysts have shown promise for the reduction of nitroaromatic compounds. jsynthchem.com The resulting aminobenzyl alcohols could serve as monomers for the synthesis of new polymers or as precursors for pharmacologically active molecules. calvin.edu

The hydroxyl group can also be a site for various transformations, including esterification and etherification . nih.govscientificlabs.co.uk The synthesis of novel esters and ethers of this compound could lead to compounds with unique properties and applications. For instance, esterification with long-chain fatty acids could yield interesting amphiphilic molecules.

| Transformation | Potential Reagents/Conditions | Potential Products |

| Selective Oxidation | TEMPO/NaOCl, other mild oxidants | 4-Methyl-3,5-dinitrobenzaldehyde, 4-Methyl-3,5-dinitrobenzoic acid |

| Selective Reduction | NaBH4/Ni(PPh3)4, Catalytic Hydrogenation | 4-Methyl-3-amino-5-nitrobenzyl alcohol, 4-Methyl-3,5-diaminobenzyl alcohol |

| Esterification | Carboxylic acids, acid chlorides | Novel dinitrobenzyl esters |

| Etherification | Alkyl halides, triflates | Novel dinitrobenzyl ethers |

Advanced Structural Studies on Novel Derivatives and Solid Forms

The solid-state properties of a molecule are crucial for its application in materials science. There is a significant lack of structural data for this compound and its derivatives.

X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of molecules in the solid state. Obtaining single crystals of this compound and its derivatives would provide invaluable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. soton.ac.uk

The study of polymorphism , the ability of a compound to exist in multiple crystalline forms, is another critical area of research. mdpi.com Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and bioavailability. A systematic screening for polymorphs of this compound, using various crystallization conditions, could reveal new solid forms with enhanced properties. soton.ac.uk

Furthermore, the formation of cocrystals , which are crystalline structures composed of two or more different molecules in the same crystal lattice, offers a strategy to tailor the physicochemical properties of the compound. Exploring the cocrystallization of this compound with other molecules, such as pharmaceutically active ingredients or other functional materials, could lead to novel materials with improved characteristics.

Deeper Computational Insights into Reactivity and Electronic Structure

Computational chemistry provides a powerful lens through which to understand the fundamental properties of molecules. Density Functional Theory (DFT) calculations can be employed to gain deeper insights into the electronic structure and reactivity of this compound. researchgate.netresearchgate.net

DFT studies can be used to calculate key molecular properties such as the geometry, vibrational frequencies, and electronic distribution. researchgate.net This information can help to interpret experimental spectroscopic data (IR, Raman, NMR) and to understand the nature of the chemical bonds within the molecule.

Moreover, computational modeling can be used to predict the reactivity of the molecule towards various reagents. By calculating the energies of transition states and reaction intermediates, it is possible to elucidate reaction mechanisms and to predict the most likely products of a given transformation. umass.edu For instance, DFT calculations could be used to study the mechanism of the selective reduction of the nitro groups or the oxidation of the benzyl alcohol.

The calculated electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can provide insights into the molecule's potential as an electron acceptor or donor, which is relevant for its application in electronic materials and sensors. rsc.org

| Computational Method | Information Gained | Relevance |

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles | Understanding molecular structure |

| DFT Frequency Calculation | Vibrational modes (IR, Raman) | Interpretation of spectroscopic data |

| HOMO-LUMO Analysis | Electronic frontier orbitals, band gap | Predicting electronic properties and reactivity |